
4-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)butane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)butane-1,3-diol is an organic compound that features both phenyl and phenoxy groups with methoxy substituents. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)butane-1,3-diol typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Phenol derivatives with methoxy groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be tailored to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the methoxy groups or the phenyl rings.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the phenyl or phenoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions but could include various substituted phenols, ethers, and alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biochemical Research: Studied for interactions with enzymes or receptors.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as agrochemicals or plant growth regulators.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-2-(2-hydroxyphenoxy)butane-1,3-diol: Similar structure with a hydroxyl group instead of a methoxy group.
4-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)butane-1,2-diol: Variation in the position of the diol group.
Uniqueness
Functional Groups: The specific arrangement of methoxy and phenoxy groups.
Biological Activity: Unique interactions with biological targets.
Properties
CAS No. |
90318-75-5 |
|---|---|
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)butane-1,3-diol |
InChI |
InChI=1S/C19H24O6/c1-22-15-6-4-5-7-17(15)25-19(12-20)14(21)10-13-8-9-16(23-2)18(11-13)24-3/h4-9,11,14,19-21H,10,12H2,1-3H3 |
InChI Key |
HOSKSMRTVGLTDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(CO)OC2=CC=CC=C2OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


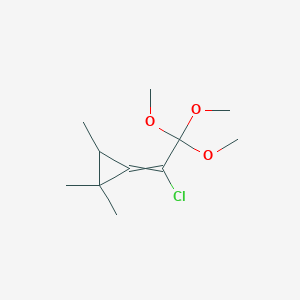
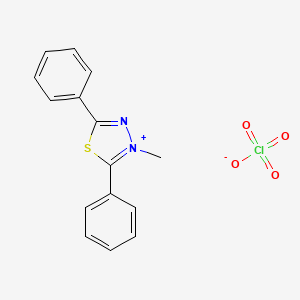
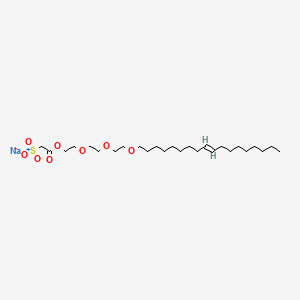
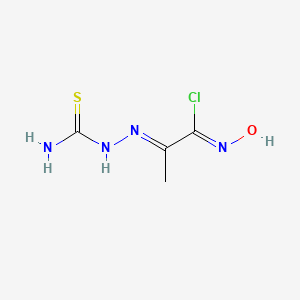
![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)

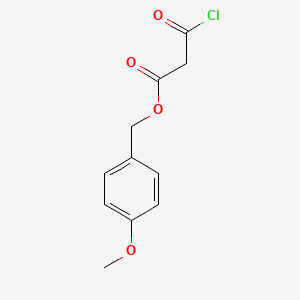
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol](/img/structure/B14371063.png)
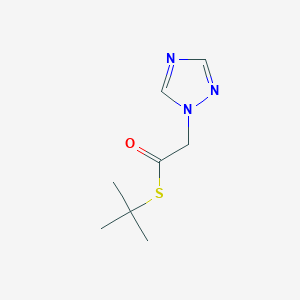
![4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid](/img/structure/B14371079.png)
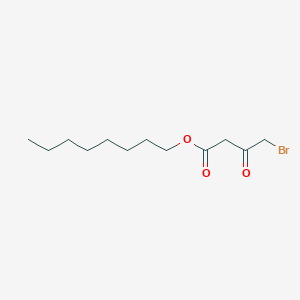
![1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine](/img/structure/B14371083.png)

![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)
